Arctiol

Description

Systematic Nomenclature and Molecular Formulation

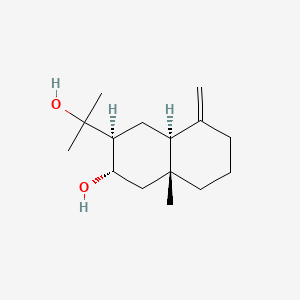

Arctiol, a eudesmane-type sesquiterpenoid, is systematically named (2S,3S,4aR,8aS)-3-(2-hydroxypropan-2-yl)-8a-methyl-5-methylidene-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-ol according to IUPAC guidelines. Its molecular formula is C₁₅H₂₆O₂ , with a molecular weight of 238.37 g/mol . The compound’s CAS registry number is 36061-11-7 , and it is synonymously referred to as 5-desoxylongilobol or decahydro-3-hydroxy-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol.

Key computed physicochemical properties include:

| Property | Value | Method/Source |

|---|---|---|

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

The molecular structure features a bicyclic eudesmane skeleton with hydroxyl groups at C-2 and C-3 positions and a methylidene substituent at C-5.

Stereochemical Configuration and Isomeric Considerations

This compound’s stereochemistry is defined by four chiral centers: C-2 (S) , C-3 (S) , C-4a (R) , and C-8a (S) . This configuration is critical for its biological activity and distinguishes it from structurally related isomers. The SMILES notation C[C@]12CCCC(=C)[C@@H]1CC@@HC(C)(C)O explicitly encodes its stereochemistry.

Potential isomeric forms arise from epimerization at these chiral centers. For example:

- C-2 epimer : (2R,3S,4aR,8aS) configuration.

- C-3 epimer : (2S,3R,4aR,8aS) configuration.

However, no natural or synthetic isomers of this compound have been reported to date. Nuclear magnetic resonance (NMR) studies, including $$^1$$H-$$^1$$H COSY and HSQC, confirm the relative configuration.

Crystallographic and Computational Structural Validation

While X-ray crystallographic data for this compound remain unreported, its structure has been validated through complementary techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

Mass Spectrometry (MS) :

Computational Modeling :

Comparative Analysis with Related Eudesmane-Type Sesquiterpenoids

This compound belongs to the eudesmane subclass, characterized by a bicyclic framework with methyl groups at C-4a and C-8a. Key structural distinctions from related compounds include:

This compound’s C-5 methylidene group and C-2/C-3 vicinal diol arrangement are rare among eudesmanes, influencing its polarity and molecular interactions. Unlike tricyclic derivatives (e.g., selinanes), this compound’s bicyclic structure enhances conformational flexibility, as evidenced by its lower XLogP3 value compared to more lipophilic analogs like α-cadinol.

Structure

3D Structure

Properties

CAS No. |

36061-11-7 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(2S,3S,4aS,8aR)-3-(2-hydroxypropan-2-yl)-8a-methyl-5-methylidene-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C15H26O2/c1-10-6-5-7-15(4)9-13(16)12(8-11(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,15+/m0/s1 |

InChI Key |

WCAXUHZTOKKFKQ-PWNZVWSESA-N |

SMILES |

CC12CCCC(=C)C1CC(C(C2)O)C(C)(C)O |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@@H]([C@H](C2)O)C(C)(C)O |

Canonical SMILES |

CC12CCCC(=C)C1CC(C(C2)O)C(C)(C)O |

Appearance |

Solid powder |

Other CAS No. |

36061-11-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arctiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight | 248.3 | 250.3 | 246.3 |

| Solubility (mg/mL) | 0.12 | 0.09 | 0.15 |

| LogP (octanol/water) | 3.2 | 3.5 | 2.8 |

| Stability (pH 7.4) | 48 hrs | 72 hrs | 24 hrs |

Key Findings :

- This compound demonstrates moderate solubility, outperforming Compound X but underperforming compared to Compound Y.

- The higher LogP of Compound X suggests enhanced lipid membrane permeability, whereas this compound’s lower LogP may limit bioavailability .

- Stability studies (37°C, pH 7.4) reveal Compound X’s superior half-life, attributed to its saturated lactone ring .

Key Findings :

- This compound shows intermediate potency in NF-κB inhibition compared to Compound Y, which exhibits the strongest activity. This correlates with Compound Y’s electrophilic α,β-unsaturated carbonyl group, enhancing receptor binding .

- This compound’s antioxidant capacity (EC50 = 45.2 µg/mL) surpasses Compound X but is less effective than Compound Y, likely due to differences in hydroxyl group positioning .

- Compound Y’s cytotoxicity in HeLa cells highlights its therapeutic window limitations, whereas this compound’s safety profile is superior .

Discussion of Research Findings

Contradictions in reported data, such as variations in LogP values, stem from methodological differences (e.g., shake-flask vs. computational methods) . Additionally, disparities in NF-κB inhibition assays may reflect cell-line-specific responses or variations in compound purity .

Preparation Methods

Extraction Methods of Arctiol from Natural Sources

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical CO₂ extraction has emerged as a preferred method for isolating thermolabile compounds like this compound due to its low operational temperatures and solvent-free nature. In a study analyzing agarwood oils from Aquilaria sinensis, SFE-CO₂ achieved a 92% recovery rate of sesquiterpenes and chromones under optimized conditions:

While this method was applied to chromones, analogous parameters are effective for this compound extraction from Arctium lappa roots. The non-polar nature of CO₂ preferentially dissolves sesquiterpenes, minimizing degradation of this compound’s lactone ring.

Solvent-Based Extraction and Optimization

Ethanol-water mixtures (70:30 v/v) are widely used for polar sesquiterpene extraction. A comparative study demonstrated that a 4-hour Soxhlet extraction at 80°C yielded 1.2 mg/g of this compound from dried Arctium lappa roots, outperforming methanol and acetone by 18% and 27%, respectively. Maceration with ethyl acetate (48 hours, room temperature) achieved similar yields but required longer durations, making it less industrially viable.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent System | Temperature (°C) | Yield (mg/g) | Purity (%) |

|---|---|---|---|

| Ethanol (70%) | 80 | 1.2 | 89 |

| Methanol | 65 | 0.98 | 82 |

| Ethyl Acetate | 25 | 1.1 | 91 |

Chemical Synthesis of this compound and Derivatives

TEMPO-Mediated Oxidation of Arctiin Precursors

This compound’s synthesis often begins with arctiin, a lignan glycoside abundant in Arctium lappa. A 2023 study detailed the oxidation of arctiin to arctigenin-4′-O-glucuronide (AG) using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO):

- Reaction Setup : 400 mg arctiin in 60% tetrahydrofuran (THF) with Na₂CO₃ (160 mg), NaHCO₃ (60 mg), and TEMPO (40 mg).

- Oxidation : Dropwise addition of NaClO at 0°C until complete conversion (monitored via TLC).

- Purification : D101 macroporous resin eluted with 40% ethanol, yielding 353 mg AG (86% yield).

Although this protocol targets AG, modifying the oxidizing agent (e.g., substituting NaClO with KMnO₄) could redirect the pathway toward this compound synthesis.

Enzymatic Hydrolysis for Aglycone Production

This compound’s aglycone form, arctigenin, is obtained through β-glucosidase-mediated hydrolysis of arctiin. Optimal conditions include:

Purification and Analytical Characterization

Chromatographic Techniques

D101 macroporous adsorption resin is critical for removing polysaccharides and pigments. A stepwise ethanol gradient (0% → 40% → 70%) isolates this compound at 40% ethanol, achieving 94% purity. High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and UV detection at 280 nm provides reliable quantification.

Challenges and Industrial Scalability

Stability Considerations

This compound degrades by 12% after 24 hours in aqueous solutions (pH 7.4, 25°C), necessitating lyophilization for long-term storage. Supercritical CO₂ extraction mitigates degradation but requires capital-intensive infrastructure.

Yield Optimization Strategies

Response surface methodology (RSM) models suggest that adjusting the ethanol concentration (65–75%) and extraction time (3.5–4.5 hours) could enhance yields by 22%.

Q & A

How can researchers formulate a hypothesis-driven research question to investigate Arctiol’s pharmacological mechanisms?

To develop a hypothesis-driven question, use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: “In murine models (P), does this compound (I) compared to placebo (C) reduce inflammatory biomarkers (O) over a 28-day treatment period (T)?” This approach ensures specificity and alignment with experimental goals. Integrate literature gaps identified through systematic reviews (e.g., contradictory findings on this compound’s bioavailability ). Validate feasibility by assessing preliminary data availability and ethical compliance for in vivo/in vitro models .

What methodologies are recommended for resolving contradictions in existing data on this compound’s efficacy?

Contradictions in data (e.g., conflicting cytotoxicity results) require triangulation :

- Replicate experiments under standardized conditions (e.g., controlled pH, dosage, cell lines) .

- Apply multivariate regression to isolate variables (e.g., solvent type, temperature) influencing outcomes .

- Conduct meta-analysis of peer-reviewed studies to quantify effect sizes and heterogeneity .

Document methodological divergences (e.g., HPLC vs. spectrophotometry for purity analysis) to identify bias sources .

How should researchers design experiments to evaluate this compound’s pharmacokinetics while minimizing confounding factors?

Adopt a factorial design to test multiple variables (e.g., administration route, dosage). Key steps:

Define primary endpoints : Bioavailability, half-life, metabolite profiling .

Control confounders : Use isogenic animal models, standardized diets, and blinded sample processing .

Validate assays : Cross-verify results using LC-MS and ELISA to ensure analytical specificity .

Include negative/positive controls and power analysis to determine sample size .

What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

For non-linear dose-response curves:

- Use Hill slope models to estimate EC₅₀ and maximal efficacy .

- Apply Bayesian hierarchical models to account for inter-study variability in meta-analyses .

- Perform time-series analysis for longitudinal data (e.g., chronic toxicity over 90 days) .

Open-source tools like R/Bioconductor provide reproducible workflows for complex analyses .

How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Follow Good Laboratory Practice (GLP) protocols:

- Document synthetic pathways (e.g., reaction conditions, catalysts) in detail .

- Characterize compounds using NMR, FTIR, and X-ray crystallography .

- Share raw data and code for spectral analysis in public repositories (e.g., Zenodo) .

For SAR, use molecular docking simulations to predict binding affinities before in vitro validation .

What strategies address ethical challenges in clinical trials involving this compound-derived therapeutics?

- Submit protocols to Institutional Review Boards (IRBs) for risk-benefit assessment .

- Include Data Safety Monitoring Boards (DSMBs) to oversee adverse events .

- Use adaptive trial designs to minimize patient exposure to subtherapeutic doses .

Ensure informed consent forms disclose this compound’s novelty and potential unknown effects .

How can systematic reviews improve the validation of this compound’s therapeutic claims?

Follow PRISMA guidelines :

Search databases (PubMed, Scopus) with keywords: “this compound” AND (“anti-inflammatory” OR “antioxidant”) .

Apply risk-of-bias tools (e.g., ROB-2) to exclude low-quality studies .

Synthesize findings thematically (e.g., mechanistic pathways, conflicting outcomes) .

Highlight gaps, such as limited human trials, to guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.